N-(Phenoxycarbonyl)-L-valine methyl ester chemical structure and properties
N-(Phenoxycarbonyl)-L-valine methyl ester chemical structure and properties
An In-depth Technical Guide to N-(Phenoxycarbonyl)-L-valine Methyl Ester
Introduction
N-(Phenoxycarbonyl)-L-valine methyl ester is a specialized amino acid derivative that serves as a crucial building block in synthetic organic chemistry. As a derivative of the essential amino acid L-valine, it features two key modifications: the protection of the alpha-amino group with a phenoxycarbonyl (Phoc) moiety and the esterification of the carboxyl group to a methyl ester. This dual-functionalization makes the compound particularly valuable in peptide synthesis, where controlled, sequential bond formation is paramount. Beyond this primary role, its unique structure is leveraged in drug development for the creation of prodrugs to enhance pharmacokinetic profiles and in the broader field of biotechnology for crafting novel biotherapeutics.[1][2] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of N-(Phenoxycarbonyl)-L-valine methyl ester is critical for its effective application. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods best suited for its characterization.
Chemical Structure
The molecule's structure consists of a central L-valine core. The nitrogen atom of the amino group is linked to a phenoxycarbonyl group, forming a carbamate linkage. The carboxylic acid function is converted to a methyl ester. The stereochemistry at the alpha-carbon is retained from the natural L-valine precursor, which is crucial for its use in synthesizing biologically active peptides.[3][4]
Molecular Identifiers
For unambiguous identification and database referencing, a standardized set of identifiers is used. These are summarized in the table below.
| Identifier | Value | Reference(s) |
| CAS Registry Number | 153441-77-1 | [3][5] |
| Molecular Formula | C13H17NO4 | [3][5][6] |
| Molecular Weight | 251.28 g/mol | [3][6] |
| IUPAC Name | methyl 3-methyl-2-(phenoxycarbonylamino)butanoate | [6] |
| Canonical SMILES | CC(C)NC(=O)Oc1ccccc1 | [3][7] |
| InChIKey | HVZNBHBPOHUKAF-NSHDSACASA-N | [3][7][8] |
Physical and Chemical Properties
The physical state, melting point, and solubility are key parameters for handling, storage, and reaction setup. Computational descriptors provide insight into the molecule's behavior in biological systems.
| Property | Value | Reference(s) |
| Physical State | Crystalline Solid / Powder | [1] |
| Appearance | White | [9] |
| Melting Point | 58-62 °C | [5] |
| XLogP3 | 2.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Topological Polar Surface Area | 64.6 Ų | [6] |
Spectroscopic Characterization
While specific, experimentally verified spectroscopic data (NMR, IR) for N-(Phenoxycarbonyl)-L-valine methyl ester is not widely published, its structure allows for the prediction of key analytical features. Mass spectrometry data, however, has been predicted through computational methods.[7]
Expected Spectroscopic Features:
-
¹H NMR: Protons from the isopropyl group (two doublets, ~0.9-1.1 ppm; multiplet, ~2.0-2.2 ppm), the methyl ester (singlet, ~3.7 ppm), the alpha-proton (doublet of doublets, ~4.2-4.4 ppm), the N-H proton (doublet, ~5.0-5.5 ppm), and the aromatic protons of the phenyl group (multiplets, ~7.0-7.4 ppm) would be expected.
-
¹³C NMR: Characteristic signals would include those for the isopropyl carbons, the methyl ester carbon, the alpha-carbon, the aromatic carbons, and two carbonyl carbons (one for the ester and one for the carbamate).
-
IR Spectroscopy: Key absorption bands would be anticipated for the N-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic), the ester C=O stretch (~1740 cm⁻¹), the carbamate C=O stretch (~1720 cm⁻¹), and C=C stretches from the aromatic ring (~1600 and 1490 cm⁻¹).
Predicted Mass Spectrometry Data: [7] Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase, which can aid in its identification in mass spectrometry-based experiments.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 252.12303 | 158.0 |
| [M+Na]⁺ | 274.10497 | 162.3 |
| [M-H]⁻ | 250.10847 | 161.2 |
Chapter 2: Synthesis and Reactivity
The synthesis of N-(Phenoxycarbonyl)-L-valine methyl ester is a straightforward protection reaction. Its reactivity is primarily dictated by the lability of the protecting group and the ester moiety under specific conditions.
Synthetic Strategy
The most common and logical pathway for synthesizing this compound is through the N-acylation of the corresponding amino acid ester, L-valine methyl ester. This involves reacting L-valine methyl ester (often from its hydrochloride salt) with phenyl chloroformate in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrochloride salt and the HCl generated during the reaction.
Caption: General synthesis scheme for N-(Phenoxycarbonyl)-L-valine methyl ester.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for N-protection of amino esters.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-valine methyl ester hydrochloride (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM). Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second is for the subsequent acylation reaction. Stir for 15-20 minutes at 0 °C.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add phenyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours.[11] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(Phenoxycarbonyl)-L-valine methyl ester.
Chemical Reactivity and Stability
The stability of the molecule is a key consideration for its use as a building block.
-
Phenoxycarbonyl (Phoc) Group: This N-protecting group is stable to the mildly acidic conditions used to cleave t-butoxycarbonyl (Boc) groups, making it orthogonal to Boc in some synthetic strategies.[12] However, it can be cleaved under stronger basic conditions (saponification) or through hydrogenolysis.
-
Methyl Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions to yield the corresponding carboxylic acid, N-(Phenoxycarbonyl)-L-valine.[13] This reactivity is fundamental to its role in prodrug design, where endogenous esterases catalyze this cleavage.
Chapter 3: Applications in Research and Development
The unique structural features of N-(Phenoxycarbonyl)-L-valine methyl ester define its utility across several scientific domains.
Role in Peptide Synthesis
In peptide synthesis, the primary goal is to form an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To prevent uncontrolled polymerization, the N-terminus of the incoming amino acid must be temporarily protected.[12] N-(Phenoxycarbonyl)-L-valine methyl ester serves this purpose as an N-protected building block. The Phoc group prevents the amine from acting as a nucleophile, allowing the (activated) carboxyl group of another amino acid to react specifically with the N-terminus of the growing peptide chain.
Caption: Workflow for incorporating a valine residue using a Phoc-protected precursor.
Application in Prodrug Development
A significant challenge in drug design is achieving adequate oral bioavailability. Prodrugs are inactive precursors that are converted in vivo to the active pharmaceutical ingredient. L-valine esters are a well-established "promoiety" used to enhance the absorption of parent drugs.[14] By masking polar functional groups, the overall lipophilicity of a drug can be increased, improving its ability to cross the intestinal membrane. Once absorbed into the bloodstream, endogenous esterase enzymes cleave the ester bond, releasing the active drug.[2][14] N-(Phenoxycarbonyl)-L-valine methyl ester serves as a key intermediate in the synthesis of such prodrug moieties.
Other Research Uses
The compound is also a valuable tool in broader biotechnological applications and medicinal chemistry.
-
Biotherapeutics: It is used in the synthesis of modified amino acids and peptidomimetics, which are crucial for developing biotherapeutics with enhanced stability and targeted activity.[1][2]
-
Enzyme Inhibition: Researchers utilize this and similar compounds to design and synthesize specific inhibitors for studying enzyme mechanisms, which can lead to new therapeutic strategies for various diseases.[2]
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the chemical integrity of the compound.
Hazard Identification
According to the Globally Harmonized System (GHS), N-(Phenoxycarbonyl)-L-valine methyl ester is classified with the following hazard statement:
-
H412: Harmful to aquatic life with long-lasting effects.[5] It is notable that the compound does not have a GHS pictogram or signal word, indicating a relatively low level of acute hazard to users.[5]
Handling and Personal Protective Equipment (PPE)
Standard laboratory safety practices should be followed.[15]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
-
Personal Protective Equipment:
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][16]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15][16] Some suppliers recommend refrigerated storage (e.g., below 5°C).[15] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[15][16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[5]
Conclusion
N-(Phenoxycarbonyl)-L-valine methyl ester is a highly functionalized and versatile chemical reagent. Its utility is firmly established in the precise art of peptide synthesis, where its N-protected and C-esterified structure allows for controlled chain elongation. Furthermore, its role as a precursor in the development of advanced prodrugs and novel biotherapeutics highlights its importance in the pharmaceutical and biotechnology sectors. A comprehensive knowledge of its chemical properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in advancing scientific research.
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PharmaCompass. N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER | Drug Information, Uses, Side Effects, Chemistry. [Link]
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CAS Common Chemistry. N-(Phenoxycarbonyl)-L-valine methyl ester. [Link]
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Morganton Scientific. In Silico Exploration of L-Valine Ester Prodrug Designs for Enhanced Pharmacokinetics in BCS Class IV Nucleoside Antivirals. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Cheméo. L-Valine, methyl ester. [Link]
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